N-[4-(aminosulfonyl)phenyl]-3-methyl-2-butenamide
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Description
Synthesis Analysis
The synthesis of compounds related to N-[4-(aminosulfonyl)phenyl]-3-methyl-2-butenamide often involves complex reactions to incorporate the sulfonyl and amine functionalities. For instance, Padaki et al. (2013) synthesized Poly[(4-aminophenyl)sulfonyl]butanediamide (PASB) polymers using succinyl chloride and substituted 4-amino-1-benzenesulphonamide, demonstrating the intricate steps involved in forming such structures (Padaki et al., 2013).
Molecular Structure Analysis
The molecular structure of related compounds, such as 1-(4-methylbenzoyl)-3-(4-aminosulfonylphenyl)thiourea, has been determined through single-crystal X-ray diffraction, showcasing the arrangement of atoms and the spatial configuration which could be analogous to N-[4-(aminosulfonyl)phenyl]-3-methyl-2-butenamide (Saeed et al., 2010).
Chemical Reactions and Properties
The chemical behavior of N-[4-(aminosulfonyl)phenyl]-3-methyl-2-butenamide-like compounds involves a variety of reactions. Ye et al. (2014) explored the [3+2] cycloaddition of N-tert-butanesulfinyl imines to arynes, showing how the phenylsulfonyl group can facilitate such reactions and be transformed or removed to yield different structural motifs (Ye et al., 2014).
Physical Properties Analysis
Investigating the physical properties, such as solubility, thermal stability, and hydrophilicity, is crucial. For example, Chen et al. (2006) synthesized a novel side-chain-sulfonated aromatic diamine, which displayed good solubility in aprotic solvents and high thermal stability, properties that might be comparable to those of N-[4-(aminosulfonyl)phenyl]-3-methyl-2-butenamide (Chen et al., 2006).
Chemical Properties Analysis
The chemical properties analysis of such compounds focuses on reactivity, stability under different conditions, and interaction with other chemical entities. Liu and Li (2016) developed a method for the visible-light-promoted radical (phenylsulfonyl)methylation of electron-rich heteroarenes and N-arylacrylamides, highlighting the chemical versatility and reactivity of the sulfonyl group (Liu & Li, 2016).
Mechanism of Action
properties
IUPAC Name |
3-methyl-N-(4-sulfamoylphenyl)but-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3S/c1-8(2)7-11(14)13-9-3-5-10(6-4-9)17(12,15)16/h3-7H,1-2H3,(H,13,14)(H2,12,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNWFFWSRALBETM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-N-(4-sulfamoylphenyl)but-2-enamide |
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